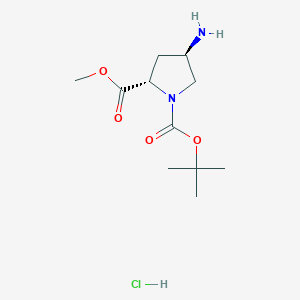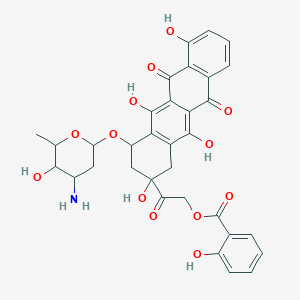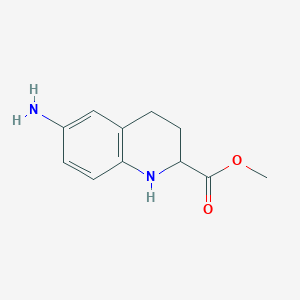
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate, also known as MATQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2).
Biochemische Und Physiologische Effekte
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, there are also some limitations to the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate for therapeutic applications. Additionally, future research could focus on the evaluation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in animal models of various diseases, including cancer, Alzheimer's disease, and viral infections. Finally, the development of new synthetic methods for the preparation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives could facilitate their use in further research.
Synthesemethoden
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline, followed by the reduction of the resulting product with sodium borohydride. The final step involves the esterification of the resulting amine with methyl chloroformate in the presence of a base. This method has been optimized to yield high purity and high yield of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
CAS-Nummer |
112089-61-9 |
|---|---|
Produktname |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4,12H2,1H3 |
InChI-Schlüssel |
DVIQIZQUBJXHQZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
Kanonische SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
Synonyme |
2-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



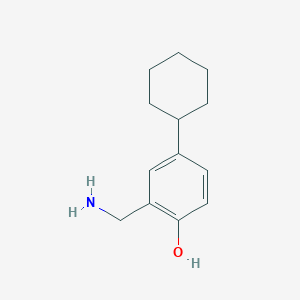

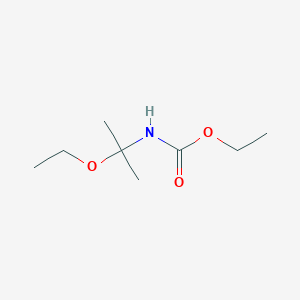


![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
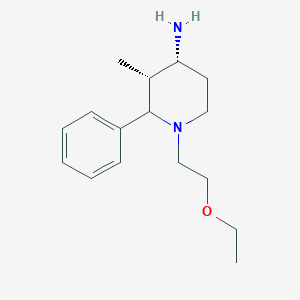

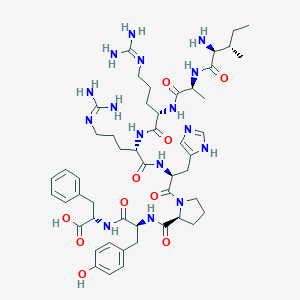
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
